molecular formula C12H14ClNO4S B2399153 methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1785932-36-6

methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate

Cat. No.: B2399153
CAS No.: 1785932-36-6
M. Wt: 303.76
InChI Key: OWTCUPWKGKZOMK-DHZHZOJOSA-N
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Description

Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a chemical compound characterized by its unique structure, which includes a sulfonyl group, a chlorophenyl group, and a dimethylamino group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The dimethylamino group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)acrylate
  • Methyl (2E)-2-[(4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate
  • Methyl (2E)-2-[(4-methylphenyl)sulfonyl]-3-(dimethylamino)acrylate

Uniqueness

Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The combination of the sulfonyl and dimethylamino groups also provides distinct chemical properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCUPWKGKZOMK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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